molecular formula C15H14O3 B6328842 4-(4-Methoxy-3-methylphenyl)benzoic acid CAS No. 885965-61-7

4-(4-Methoxy-3-methylphenyl)benzoic acid

Cat. No. B6328842
Key on ui cas rn: 885965-61-7
M. Wt: 242.27 g/mol
InChI Key: RCCSDAAOKYVXAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07115741B2

Procedure details

3-Methyl-4-methoxyphenylboronic acid (542 mg) was combined with 4-iodobenzoic acid (810 mg), cesium carbonate (5.32 g), toluene (16 mL), water (8 mL) and n-butanol (4 mL). The mixture was degassed under vacuum with argon purging after which, tetrakis-triphenylphosphine palladium (38 mg) was added. The reaction was heated to 80° C. for 20 hours after which, it was cooled to room temperature and diluted with ethyl acetate (16 mL). The layers were separated and the organics were concentrated to dryness. The residue was purified on silica gel (50% to 100% ethyl acetate/hexane over 40 minutes) giving 3′-methyl-4′-methoxy-4-biphenylcarboxylic acid (240 mg). Yield=30%
Quantity
542 mg
Type
reactant
Reaction Step One
Quantity
810 mg
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
5.32 g
Type
reactant
Reaction Step Three
Quantity
16 mL
Type
reactant
Reaction Step Four
Quantity
4 mL
Type
solvent
Reaction Step Five
Name
Quantity
8 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4](B(O)O)[CH:5]=[CH:6][C:7]=1[O:8][CH3:9].I[C:14]1[CH:22]=[CH:21][C:17]([C:18]([OH:20])=[O:19])=[CH:16][CH:15]=1.C(=O)([O-])[O-].[Cs+].[Cs+].C1(C)C=CC=CC=1>C(O)CCC.O>[CH3:1][C:2]1[CH:3]=[C:4]([C:14]2[CH:22]=[CH:21][C:17]([C:18]([OH:20])=[O:19])=[CH:16][CH:15]=2)[CH:5]=[CH:6][C:7]=1[O:8][CH3:9] |f:2.3.4|

Inputs

Step One
Name
Quantity
542 mg
Type
reactant
Smiles
CC=1C=C(C=CC1OC)B(O)O
Step Two
Name
Quantity
810 mg
Type
reactant
Smiles
IC1=CC=C(C(=O)O)C=C1
Step Three
Name
cesium carbonate
Quantity
5.32 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Four
Name
Quantity
16 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
4 mL
Type
solvent
Smiles
C(CCC)O
Step Six
Name
Quantity
8 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was degassed under vacuum with argon purging after which, tetrakis-triphenylphosphine palladium (38 mg)
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to room temperature
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate (16 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
CONCENTRATION
Type
CONCENTRATION
Details
the organics were concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified on silica gel (50% to 100% ethyl acetate/hexane over 40 minutes)
Duration
40 min

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=CC1OC)C1=CC=C(C=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 240 mg
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 30.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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